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molecular formula C11H11BrO2 B8277076 3-(3-Bromophenyl)pentanedial

3-(3-Bromophenyl)pentanedial

Cat. No. B8277076
M. Wt: 255.11 g/mol
InChI Key: GJYYFWKFOQFQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283358B2

Procedure details

Ozone was bubbled through a solution of 1-bromo-3-(hepta-1,6-dien-4-yl)benzene (6.14 g, 24.4 mmol) in CH3OH (10 ml) and CH2Cl2 (90 ml) at −78° C. for 30 min at which time the solution was pale blue. Nitrogen was then bubbled through the solution for 5 min and the solution became clear. Polymer support triphenylphosphine (20 g, 60.0 mmol) was added and the solution stirred at −78° C. for 30 min. The dry ice/acetone bath was removed and the heterogeneous mixture was stirred for 1 h. The heterogeneous mixture was filtered through Celite and the filtrate was concentrated to afford compound 87.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-bromo-3-(hepta-1,6-dien-4-yl)benzene
Quantity
6.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[Br:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH2:15][CH:16]=C)[CH2:12]C=C)[CH:6]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:37][OH:38]>C(Cl)Cl>[Br:4][C:5]1[CH:6]=[C:7]([CH:11]([CH2:15][CH:16]=[O:1])[CH2:12][CH:37]=[O:38])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
1-bromo-3-(hepta-1,6-dien-4-yl)benzene
Quantity
6.14 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)C(CC=C)CC=C
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was then bubbled through the solution for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The dry ice/acetone bath was removed
STIRRING
Type
STIRRING
Details
the heterogeneous mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The heterogeneous mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CC=O)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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